molecular formula C15H19NO3 B5232982 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-methylpiperidine

1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-methylpiperidine

Cat. No. B5232982
M. Wt: 261.32 g/mol
InChI Key: PQFDJKBQNGJFGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-methylpiperidine, also known as MDPV, is a synthetic cathinone that has gained popularity in recent years due to its potent psychostimulant effects. MDPV has been classified as a Schedule I substance in the United States due to its high potential for abuse and lack of accepted medical use. Despite this, MDPV continues to be a subject of scientific research due to its unique chemical structure and potential therapeutic applications.

Mechanism of Action

1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-methylpiperidine acts as a potent psychostimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. This leads to a surge of euphoria, increased energy, and heightened alertness. 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-methylpiperidine achieves this effect by binding to the dopamine transporter and inhibiting the reuptake of dopamine, leading to an accumulation of dopamine in the synaptic cleft.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-methylpiperidine has been shown to have a number of biochemical and physiological effects on the body. Studies have shown that 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-methylpiperidine increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular complications such as arrhythmias and heart failure. 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-methylpiperidine has also been shown to cause seizures and psychosis in some individuals.

Advantages and Limitations for Lab Experiments

1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-methylpiperidine has a number of advantages and limitations for use in laboratory experiments. One advantage is its potent psychostimulant effects, which make it a useful tool for studying the neurochemical basis of addiction and reward. However, 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-methylpiperidine's high potential for abuse and lack of accepted medical use make it difficult to obtain and use in laboratory settings.

Future Directions

There are a number of future directions for research on 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-methylpiperidine. One area of interest is the development of novel therapeutic agents based on the structure of 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-methylpiperidine. Another area of interest is the development of new analytical methods for detecting and quantifying 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-methylpiperidine in biological samples. Additionally, further research is needed to fully understand the long-term effects of 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-methylpiperidine on the brain and body.

Synthesis Methods

1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-methylpiperidine can be synthesized using a variety of methods, including the Leuckart reaction, reductive amination, and the Mannich reaction. The most common method for synthesizing 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-methylpiperidine involves the reaction of piperidine with 3,4-methylenedioxyphenyl-2-propanone in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-methylpiperidine has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-methylpiperidine has a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-methylpiperidine a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-11-6-8-16(9-7-11)15(17)14-10-18-12-4-2-3-5-13(12)19-14/h2-5,11,14H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFDJKBQNGJFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57257952
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,3-Dihydro-1,4-benzodioxin-3-yl-(4-methylpiperidin-1-yl)methanone

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